molecular formula C11H9F3N2O2 B3054622 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 61352-54-3

1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B3054622
CAS RN: 61352-54-3
M. Wt: 258.2 g/mol
InChI Key: BHWNEQDLOZNORH-UHFFFAOYSA-N
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Description

Diazepam is a benzodiazepine drug that has a chemical formula of C16H13ClN2O . It is used in the medical field for its sedative, anxiety-relieving, muscle relaxant, and anticonvulsant properties .


Molecular Structure Analysis

The molecular structure of benzodiazepines like Diazepam involves a benzene ring fused to a diazepine ring . This forms a bicyclic structure which is common to all benzodiazepines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione” are not available in the sources I have access to. For reference, Diazepam is a white to off-white crystalline powder, practically insoluble in water .

Scientific Research Applications

Analytical Methods Development

Researchers have developed high-pressure liquid chromatographic methods to analyze 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (referred to as triflubazam) and its metabolites in blood and urine. This method uses adsorption chromatography with pellicular silica gel and a dioxane-isooctane mobile phase, allowing rapid sample analysis with high recovery rates and specificity established by mass spectrometry (Huettemann & Shroff, 1975). Additionally, a gas-liquid chromatography (GLC) assay method has been described for determining triflubazam in plasma or serum, using hexane for extraction and achieving high sensitivity and recovery (Bailey & Shroff, 1973).

Stereochemistry and Molecular Structure

The stereochemistry of benzodiazepine derivatives, including triflubazam, was explored using proton magnetic resonance and the paramagnetic shift reagent Eu(fod)₃. This study found that derivatives like triflubazam exist in a pseudo-boat cycloheptadiene-like conformation at room temperature, with a conformational preference influenced by the balance between steric requirements and electronic repulsion in the ring π-system (Aversa et al., 1980). The molecular structure of related compounds also reveals a boat conformation in the seven-membered ring, contributing to understanding the structural aspects of benzodiazepine derivatives (Dardouri et al., 2010).

Biotransformation Studies

The biotransformation of triflubazam in humans has been characterized, revealing extensive N-demethylation, aromatic hydroxylation, O-methylation, and dihydrodiol formation, with several metabolites identified through various chromatographic and spectrometric techniques. This study provides insights into the metabolic pathways of triflubazam in humans (Alton et al., 1975).

Molecular Properties Analysis

A theoretical study investigated the molecular properties of benzodiazepine derivatives, highlighting their biological activity as potential carcinostatic compounds and their lower addiction potential compared to other drugs. This work discusses the synthesis methods and molecular properties of benzodiazepine derivatives, contributing to the understanding of their reactivity and role in biological systems (Abirou et al., 2007).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, benzodiazepines like Diazepam work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

properties

IUPAC Name

1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNEQDLOZNORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615358
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61352-54-3
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Reactant of Route 4
1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Reactant of Route 5
1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Reactant of Route 6
1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

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